Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1263315-97-4
VCID: VC2805873
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3
SMILES: CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C
Molecular Formula: C12H23N3O3
Molecular Weight: 257.33 g/mol

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate

CAS No.: 1263315-97-4

Cat. No.: VC2805873

Molecular Formula: C12H23N3O3

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate - 1263315-97-4

Specification

CAS No. 1263315-97-4
Molecular Formula C12H23N3O3
Molecular Weight 257.33 g/mol
IUPAC Name tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5/h9,13H,6-8H2,1-5H3
Standard InChI Key UICYAEUMHPGMTE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C

Introduction

Chemical Structure and Properties

Basic Information

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is an organic compound belonging to the piperazine derivative class, characterized by a piperazine heterocyclic core with specific functional groups. Its structural features include a piperazine ring system with a tert-butyl carboxylate group attached to one nitrogen atom and a dimethylcarbamoyl group at the 2-position.

Physical and Chemical Properties

The compound has a molecular formula of C12H23N3O3 and a molecular weight of 257.33 g/mol . It is registered with CAS number 1263315-97-4 . The IUPAC name is tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate .

PropertyValue
CAS Number1263315-97-4
Molecular FormulaC12H23N3O3
Molecular Weight257.33 g/mol
IUPAC Nametert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate
Storage ConditionsInert atmosphere, 2-8°C

Stereochemistry and Derivatives

This compound exists in both (R) and (S) stereoisomeric forms:

  • (R)-tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217825-46-1)

  • (S)-tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217706-03-0)

The hydrochloride salt form has a molecular formula of C12H24ClN3O3 and a molecular weight of 293.79 g/mol . This salt form is commonly used in research applications due to improved stability and solubility properties.

Synthesis Methods

General Synthetic Approach

The synthesis of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate typically involves a protection reaction of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group. This is usually accomplished using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is often carried out in organic solvents such as dichloromethane at room temperature to ensure optimal reaction conditions.

Industrial Production

For industrial or large-scale production, the synthesis methods are scaled up with particular attention to process optimization, yield, and purity. This may involve:

  • Careful control of reaction parameters (temperature, time, and reagent ratios)

  • Efficient purification techniques (column chromatography, recrystallization)

  • Quality control measures to ensure high purity of the final product

  • Optimization for cost-effectiveness and environmental considerations

Biological Activities

Mechanism of Action

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate exhibits significant biological activities due to its ability to interact with various enzymes and receptors. The compound can function as an inhibitor or activator of specific enzymes, influencing their catalytic activity. Its piperazine core is particularly relevant in pharmacology for binding interactions with neurotransmitter receptors.

Structure-Activity Relationships

The biological activity of tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate is influenced by its structural features:

  • The piperazine core provides a scaffold that can interact with multiple biological targets

  • The tert-butyl carboxylate group affects lipophilicity and membrane permeability

  • The dimethylcarbamoyl moiety may contribute to specific receptor binding

  • Stereochemistry plays a role in determining binding affinity and selectivity

Research Applications

Pharmaceutical Chemistry

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate serves as an important compound in pharmaceutical chemistry research. It is used as:

  • An intermediate in the synthesis of more complex bioactive molecules

  • A building block for creating compound libraries

  • A reference standard for analytical methods

  • A starting material for structure-activity relationship studies

Hazard StatementCodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard classifications are reported in the safety data sheets for both the free base and hydrochloride forms .

Precautionary StatementCodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautions should be strictly followed in laboratory settings .

Related Compounds and Research

Similar Piperazine Derivatives

The broader class of piperazine derivatives, to which tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate belongs, demonstrates a wide range of biological activities:

  • Potential therapeutic effects in treating neurological disorders

  • Interaction capabilities with various neurotransmitter receptors

  • Applications in developing treatments for multiple medical conditions

Research Context

Tert-butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate can be considered in the context of broader research areas such as:

  • Development of CDK inhibitors for cancer treatment, where similar structural elements are found in promising compounds

  • Research on pyrrolo[2,3-d]pyrimidine derivatives that incorporate piperazine moieties for biological activity

  • Synthetic methodologies involving N-Boc protection in piperazine chemistry

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